molecular formula C10H14Br2Cl2 B1259651 Plocoralide A

Plocoralide A

Cat. No.: B1259651
M. Wt: 364.93 g/mol
InChI Key: DFVMAXZBJUPYKZ-IUMFQGNOSA-N
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Description

Plocoralide A is a halogenated monoterpene derivative isolated from marine organisms, notably from the genus Laurencia (red algae). Structurally, it is characterized by a 1-dichloromethyl group at position 7 (C-7) of its monoterpene backbone (Figure 1). This compound belongs to a broader class of halogenated natural products, which are often associated with diverse biological activities, including antimicrobial and antiparasitic effects. However, this compound has been reported to exhibit negligible antimalarial activity (IC₅₀ > 100 µM) in vitro against Plasmodium falciparum strains, a stark contrast to structurally related compounds with modified functional groups at C-7 .

Properties

Molecular Formula

C10H14Br2Cl2

Molecular Weight

364.93 g/mol

IUPAC Name

(2E,6E)-4,8-dibromo-1,1-dichloro-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C10H14Br2Cl2/c1-7(6-11)3-4-9(12)8(2)5-10(13)14/h3,5,9-10H,4,6H2,1-2H3/b7-3+,8-5+

InChI Key

DFVMAXZBJUPYKZ-IUMFQGNOSA-N

Isomeric SMILES

C/C(=C\CC(/C(=C/C(Cl)Cl)/C)Br)/CBr

Canonical SMILES

CC(=CCC(C(=CC(Cl)Cl)C)Br)CBr

Synonyms

4,8-dibromo-1,1-dichloro-3,7-dimethyl-2E,6E-octadiene
plocoralide A

Origin of Product

United States

Comparison with Similar Compounds

Table 1. Comparative Analysis of this compound and Analogous Compounds

Compound Structural Class Key Functional Groups IC₅₀ (µM) Source Organism
This compound Halogenated monoterpene 1-Dichloromethyl (C-7) >100 Laurencia spp.
Compound 80 Halogenated monoterpene Aldehyde (C-7) Active* Not specified
Ceramicine B (89) Limonene derivative Tetrahydrofuran (C-4/C-6, C-28) 0.56 Not specified
Cucurbitacin B (93) Triterpenoid Steroidal backbone 2.9 Cogniauxia podolaena

Table 2. Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity
Aldehyde at C-7 (Compound 80) Enhances electrophilicity and target binding → High activity .
Dichloromethyl at C-7 (this compound) Inert group → No activity .
Tetrahydrofuran ring (Ceramicines B-D) Improves solubility and molecular interactions → Moderate to high activity .
Triterpenoid backbone (Cucurbitacins) Enables multi-target engagement → Broad-spectrum activity .

Mechanistic and Pharmacological Implications

  • Functional Group Dynamics : The inactivity of this compound underscores the necessity of electron-deficient groups (e.g., aldehydes) at C-7 for antimalarial activity.
  • Structural Complexity: Triterpenoids like cucurbitacins outperform monoterpenes due to their ability to disrupt parasitic membranes or inhibit essential enzymes like Plasmodium proteases .

Future Research Directions

Functional Group Replacement : Synthesize this compound analogs with C-7 aldehydes or epoxides.

Combination Therapy: Evaluate triterpenoid-monoterpene hybrids for synergistic effects.

Target Identification: Use computational modeling to identify parasitic targets sensitive to halogenated monoterpenes.

Q & A

Q. How should conflicting cytotoxicity data between academic labs be addressed in collaborative research?

  • Methodological Answer :
  • Implement blind validation : Exchange samples between labs for cross-testing .
  • Standardize protocols using SOPs (e.g., ATCC cell culture guidelines) .
  • Publish negative results to clarify boundary conditions of bioactivity .

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